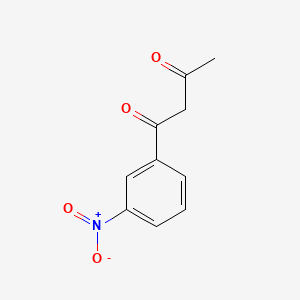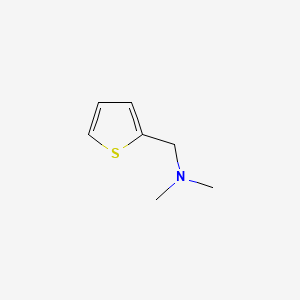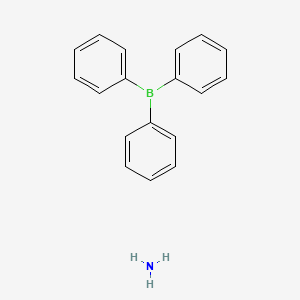
Amminetriphenylboron
Descripción general
Descripción
Amminetriphenylboron (ATPB) is an organic compound that is widely used in a variety of scientific and industrial applications. It is a colorless, odorless, and non-toxic compound that has a high affinity for oxygen and nitrogen. It is a versatile compound that has been used in a variety of fields, such as biochemistry, organic synthesis, and nanotechnology.
Aplicaciones Científicas De Investigación
Amminetriphenylboron has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as it is capable of activating a wide range of substrates. It is also used as a reagent in the synthesis of a variety of organic compounds, such as amines, alcohols, and esters. Additionally, Amminetriphenylboron is used in the synthesis of nanomaterials, such as nanotubes and nanoparticles.
Mecanismo De Acción
Amminetriphenylboron is a Lewis acid, meaning that it can accept electrons from other molecules. It is capable of forming strong bonds with oxygen and nitrogen atoms, which makes it an ideal catalyst for organic synthesis. Additionally, Amminetriphenylboron is capable of forming strong hydrogen bonds with other molecules, which allows it to act as a solvent. This allows it to dissolve a variety of organic compounds, making it useful for a variety of applications.
Efectos Bioquímicos Y Fisiológicos
Amminetriphenylboron is a non-toxic compound, meaning that it does not have any adverse effects on the human body. It does not interact with enzymes or other proteins in the body, and it does not interfere with the normal functioning of the body. Additionally, Amminetriphenylboron does not have any known side effects or toxicity when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amminetriphenylboron is an ideal reagent for laboratory experiments due to its versatility and non-toxicity. It is capable of activating a wide range of substrates, making it useful for a variety of synthetic reactions. Additionally, it is non-toxic, meaning that it can be used in a variety of laboratory experiments without fear of adverse effects.
However, Amminetriphenylboron is not without its limitations. It is not soluble in organic solvents, meaning that it is not suitable for use in organic synthesis. Additionally, it is not as effective as other catalysts in certain reactions, such as the synthesis of amines.
Direcciones Futuras
Amminetriphenylboron has a wide range of potential applications in the future. One possible application is in the synthesis of novel materials, such as nanotubes and nanoparticles. Additionally, Amminetriphenylboron could be used to synthesize a variety of organic compounds, such as amines, alcohols, and esters. Additionally, Amminetriphenylboron could be used as a catalyst in organic synthesis, as it is capable of activating a wide range of substrates. Finally, Amminetriphenylboron could be used in a variety of biomedical applications, such as drug delivery and tissue engineering.
Propiedades
IUPAC Name |
azane;triphenylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.H3N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMBYZNFSGFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amminetriphenylboron | |
CAS RN |
13276-04-5 | |
| Record name | Amminetriphenylboron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amminetriphenylboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



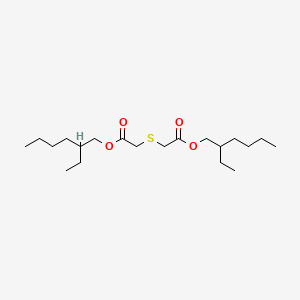
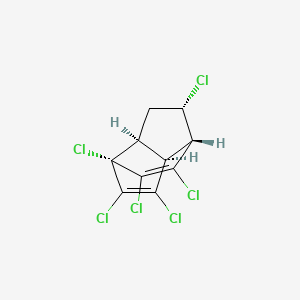

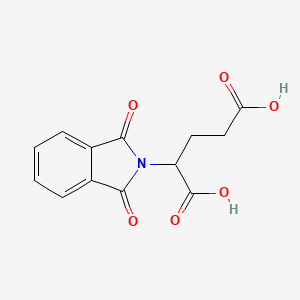
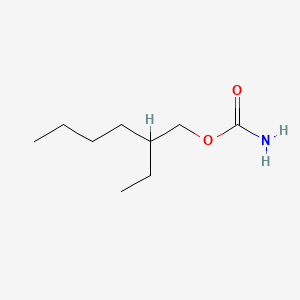

![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1594569.png)
